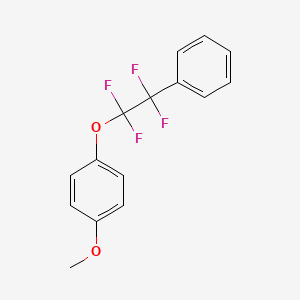
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is an organic compound with the molecular formula C15H12F4O2 It is a derivative of benzene, featuring a methoxy group and a tetrafluoro-phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1,1,2,2-tetrafluoro-2-phenylethanol with 1-methoxy-4-bromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets. The methoxy group and the tetrafluoro-phenylethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Similar structure but with a nitro group instead of the tetrafluoro-phenylethoxy group.
1-Methoxy-4-bromobenzene: Contains a bromine atom instead of the tetrafluoro-phenylethoxy group.
1-Methoxy-4-chlorobenzene: Contains a chlorine atom instead of the tetrafluoro-phenylethoxy group.
Uniqueness
1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is unique due to the presence of the tetrafluoro-phenylethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12F4O2 |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H12F4O2/c1-20-12-7-9-13(10-8-12)21-15(18,19)14(16,17)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
WCFLGNZYOWXMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



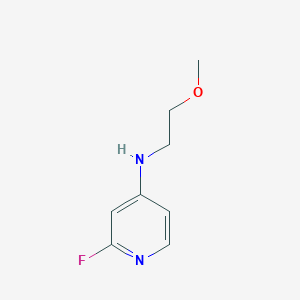
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
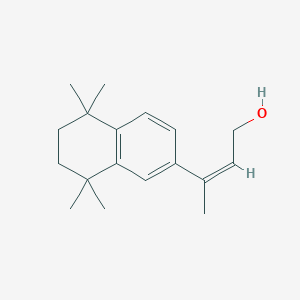
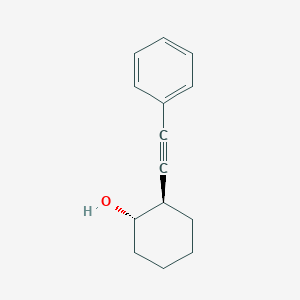
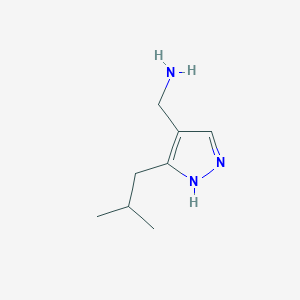
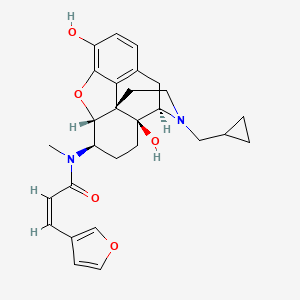
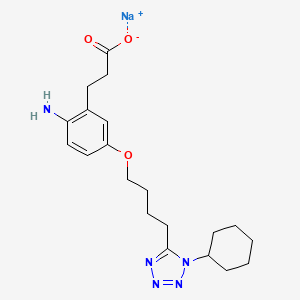
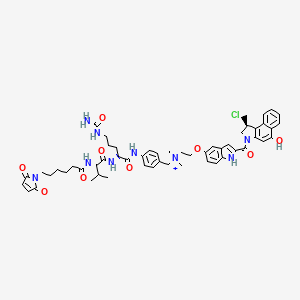
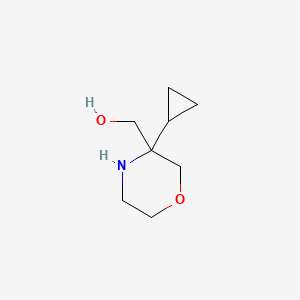
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
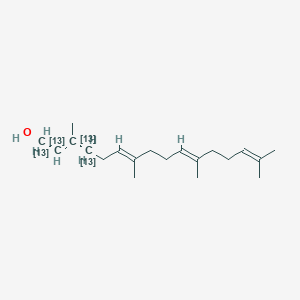
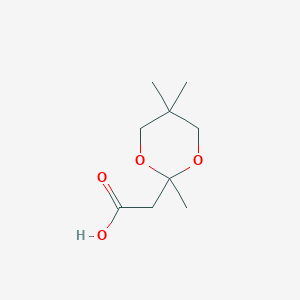
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
